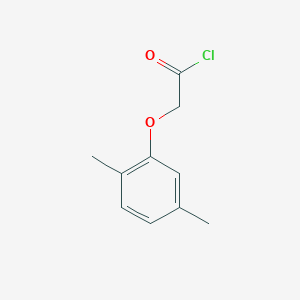

(2,5-Dimethylphenoxy)acetyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2,5-Dimethylphenoxy)acetyl chloride” is a chemical compound with the molecular formula C10H11ClO2 . It is used in proteomics research .

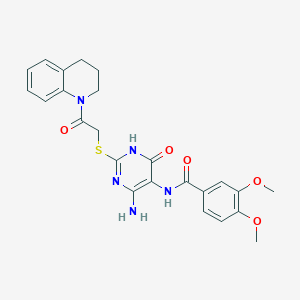

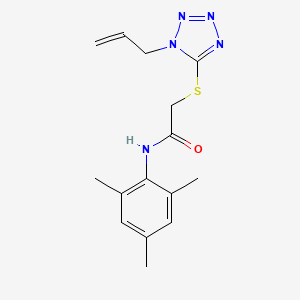

Molecular Structure Analysis

The molecular structure of “(2,5-Dimethylphenoxy)acetyl chloride” consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact mass is 198.04500 .Scientific Research Applications

Synthesis and Structural Analysis

(2,5-Dimethylphenoxy)acetyl chloride has been a subject of research, particularly in the field of organic synthesis and structural analysis. For instance, its derivatives have been used to form pentacoordinate stannate complexes, which were further analyzed to understand their solution-phase behavior and solid-state structures. The hypervalent nature of these anionic Sn(IV) species and their trigonal-bipyramidal structures were revealed through various spectroscopic techniques (Suzuki, Noyori, Masuda, & Son, 1990). This research highlights the compound's role in forming complex structures, potentially useful in various fields, including materials science and nanotechnology.

Pharmaceutical Synthesis

In pharmaceutical research, (2,5-Dimethylphenoxy)acetyl chloride has been instrumental in the synthesis of drugs such as Gemfibrozil. Gemfibrozil is synthesized through a series of reactions, one of which involves the reaction of (2,5-Dimethylphenoxy)acetyl chloride with other compounds to produce intermediate products, which are then further processed into the final drug (Glushkov et al., 1995). This process underscores the compound's importance in the pharmaceutical industry, particularly in the synthesis of drugs used to treat conditions such as atherosclerosis.

Safety and Hazards

Mechanism of Action

Target of Action

It is known that acetyl chloride compounds typically interact with various biological molecules, including proteins and nucleic acids, due to their reactivity .

Mode of Action

(2,5-Dimethylphenoxy)acetyl chloride, like other acetyl chloride compounds, is likely to undergo nucleophilic substitution reactions . In these reactions, a nucleophile, a molecule that donates an electron pair, reacts with the electrophilic carbon in the acetyl group of (2,5-Dimethylphenoxy)acetyl chloride .

Biochemical Pathways

Acetyl chloride compounds are often used in biochemical research as acetylating agents, suggesting that they may influence pathways involving protein acetylation .

Pharmacokinetics

Due to its reactivity, it is likely rapidly metabolized and excreted .

Result of Action

Due to its reactivity, it is likely to cause modifications in biological molecules, potentially altering their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of nucleophiles can influence the reactivity and stability of (2,5-Dimethylphenoxy)acetyl chloride . For example, in an acidic environment, the reactivity of (2,5-Dimethylphenoxy)acetyl chloride may increase .

properties

IUPAC Name |

2-(2,5-dimethylphenoxy)acetyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-3-4-8(2)9(5-7)13-6-10(11)12/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLBNAKYIAIQFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dimethylphenoxy)acetyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-3-[2-oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2393515.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2393517.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2393519.png)

![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-5-(3-phenylpropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2393522.png)

![5-(2,5-dimethylbenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2393523.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2393525.png)

![2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2393526.png)

![8-[(3,4-Dimethoxyphenyl)acetyl]-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2393528.png)

![N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2393536.png)